

An In-depth Technical Guide to Antibacterial Agent 107 (NAI-107)

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Compound of Interest

Compound Name: Antibacterial agent 107

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Introduction

Antibacterial agent 107, more formally known as NAI-107 or microbisporicin, is a potent lantibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Produced by the actinomycete *Microbispora* sp., NAI-107 represents a promising candidate in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and key experimental methodologies related to NAI-107.

Physical and Chemical Properties

NAI-107 is a complex of related polypeptides, with the two most abundant congeners being A1 and A2. These congeners differ by the hydroxylation state of a proline residue. The physical and chemical properties of these primary components are summarized below.

| Property | Value |
|-------------------|---|
| Molecular Formula | A1: C ₉₄ H ₁₂₇ ClN ₂₆ O ₂₇ S ₅ A2: C ₉₄ H ₁₂₇ ClN ₂₆ O ₂₆ S ₅ |
| Molecular Weight | A1: 2246.0 Da A2: 2230.0 Da |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, aqueous acetonitrile, and ethanol. |
| Stability | Stable for at least 2 years when stored at -20°C. |
| Melting Point | Not available. As a complex peptide, it likely decomposes at higher temperatures. |
| pKa | Not available. |

Chemical Structure

NAI-107 is a class I lantibiotic, a group of ribosomally synthesized and post-translationally modified peptides. Its structure is characterized by the presence of lanthionine and methyllanthionine bridges, which form intramolecular rings. Additionally, NAI-107 contains unusual modified amino acids, including 5-chlorotryptophan and 3,4-dihydroxyproline. The two primary congeners, A1 and A2, differ in that A1 contains a dihydroxyproline residue, while A2 has a monohydroxyproline.

Mechanism of Action

The antibacterial activity of NAI-107 is primarily attributed to its ability to inhibit bacterial cell wall biosynthesis by targeting lipid II, a crucial precursor in the peptidoglycan synthesis pathway. This interaction has a dual effect, ultimately leading to bacterial cell death.

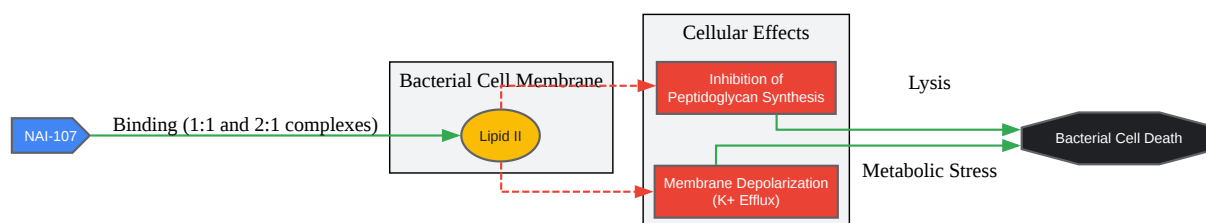
4.1. Inhibition of Peptidoglycan Synthesis

NAI-107 binds with high affinity to lipid II on the bacterial cell membrane. This binding sequesters lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan synthesis. The initial interaction forms a 1:1 complex between NAI-107 and lipid II, which can then transition to a 2:1 complex.

This sequestration halts the construction of the protective peptidoglycan layer, rendering the bacterial cell susceptible to osmotic lysis.

4.2. Disruption of Membrane Integrity

In addition to inhibiting cell wall synthesis, the binding of NAI-107 to lipid II also leads to a slow depolarization of the bacterial cell membrane. This is evidenced by the efflux of intracellular potassium ions (K^+) following treatment with NAI-107. While it does not form stable pores in the membrane in the same manner as some other lantibiotics, this disruption of the membrane potential contributes to the overall bactericidal effect.

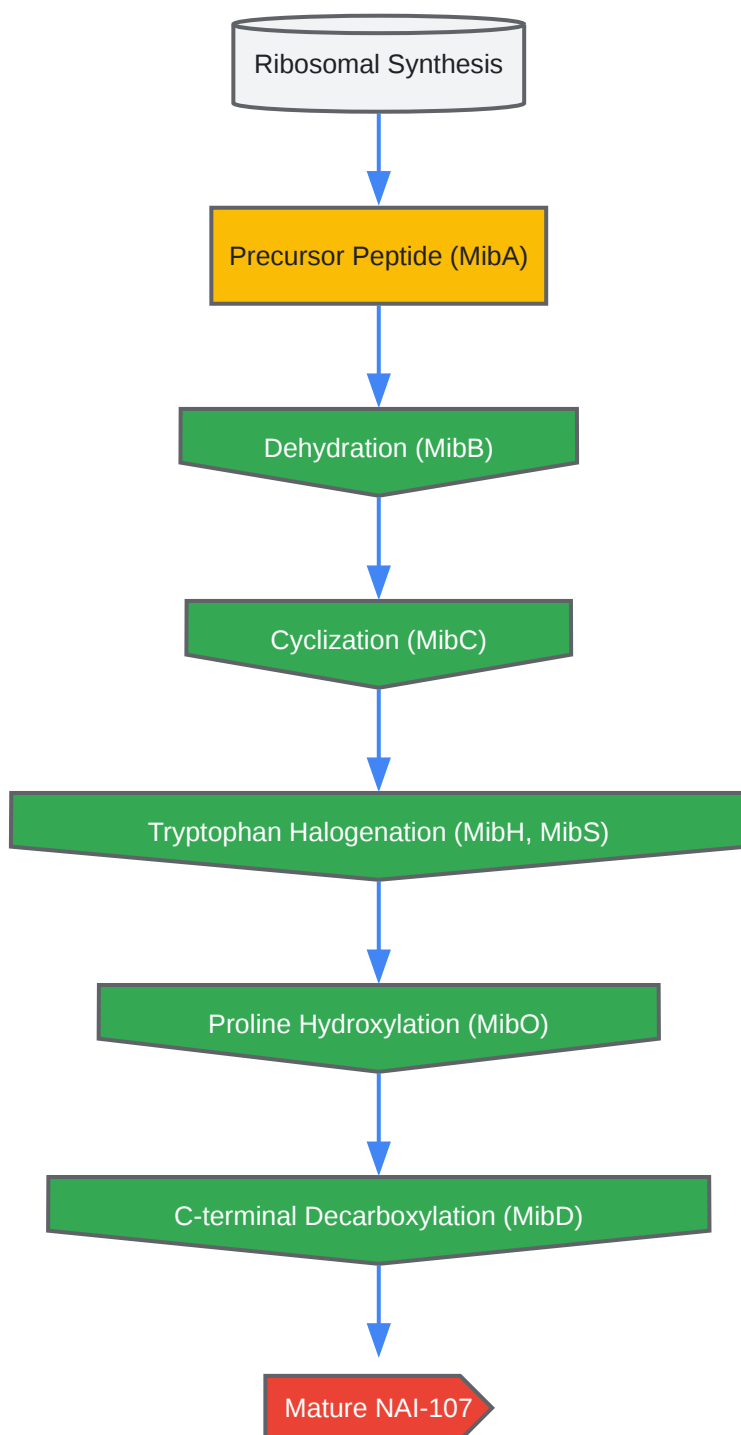


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Caption: Mechanism of action of NAI-107.

Biosynthesis of NAI-107

NAI-107 is synthesized ribosomally as a precursor peptide, MibA, which then undergoes extensive post-translational modifications to yield the mature, active lantibiotic. The biosynthetic gene cluster of NAI-107 encodes a series of enzymes responsible for these modifications.



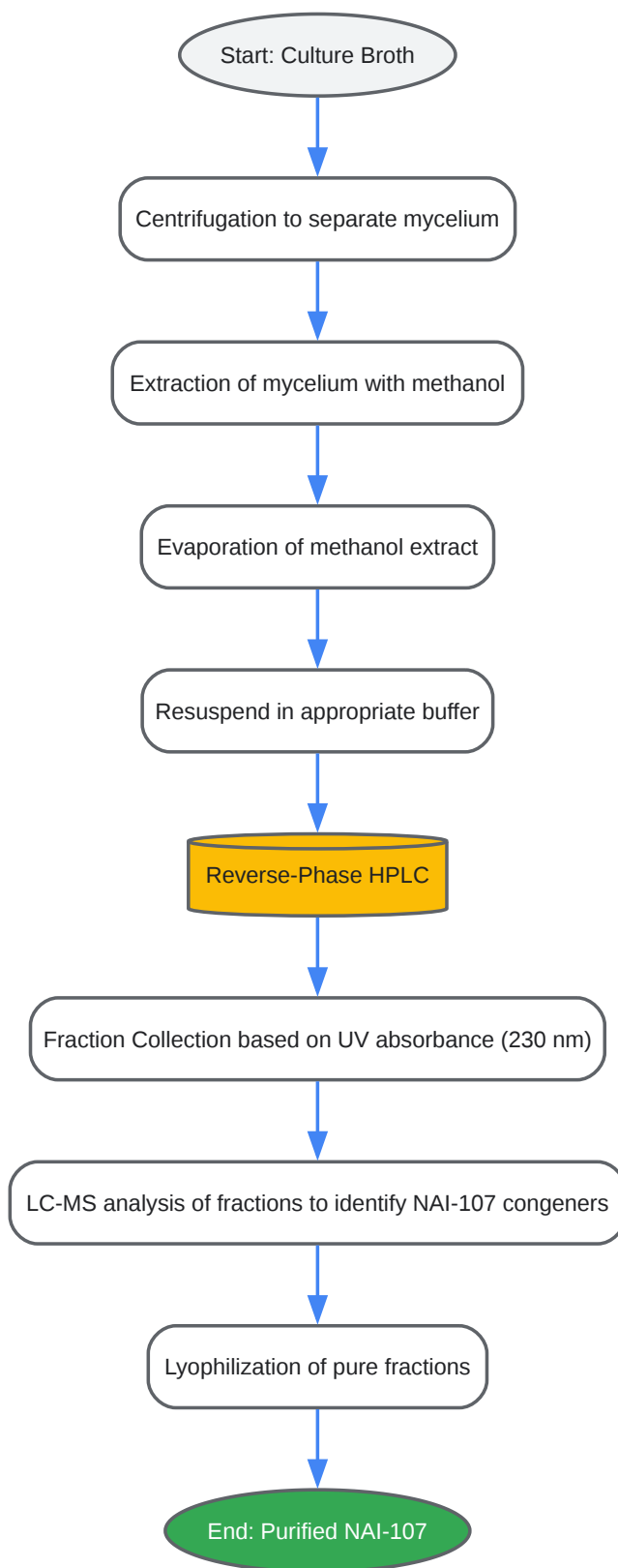
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Caption: Biosynthesis pathway of NAI-107.

Experimental Protocols

6.1. Purification of NAI-107 by HPLC

A general workflow for the purification of NAI-107 from a culture broth of *Microbispora* sp. is outlined below. Specific parameters such as gradient and flow rate would need to be optimized.

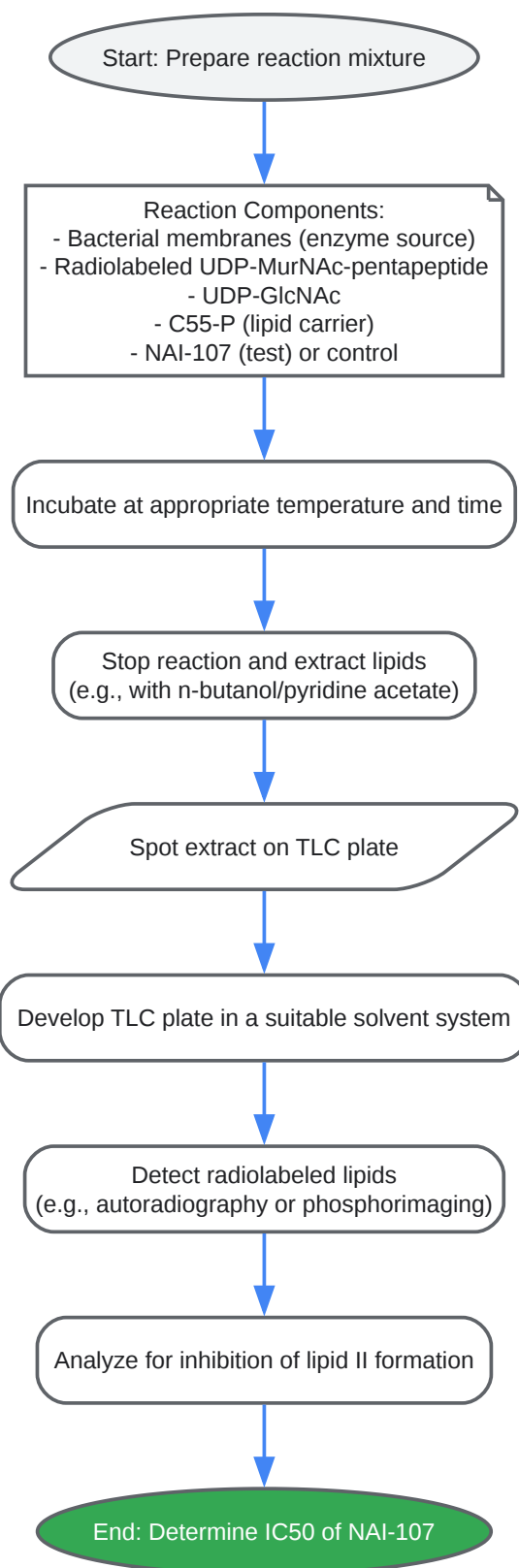


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Caption: General workflow for HPLC purification of NAI-107.

6.2. In Vitro Lipid II Synthesis Assay

This assay is used to determine the inhibitory effect of NAI-107 on the synthesis of lipid II. The general principle involves using bacterial membranes as a source of the necessary enzymes (MraY and MurG) and radiolabeled precursors.

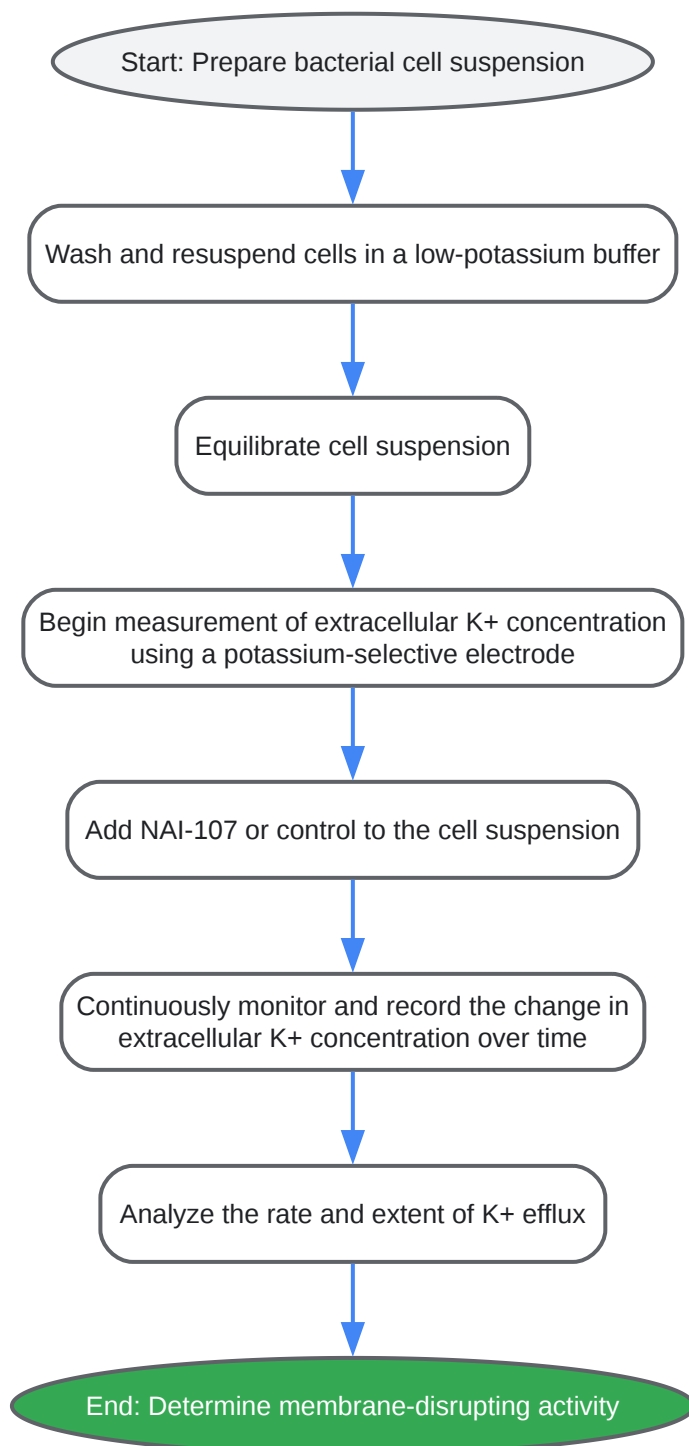


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Caption: Workflow for in vitro lipid II synthesis assay.

6.3. Potassium Efflux Assay

This assay measures the integrity of the bacterial cell membrane by monitoring the leakage of intracellular potassium ions.



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Caption: Workflow for potassium efflux assay.

Conclusion

Antibacterial agent 107 (NAI-107) is a promising lantibiotic with a potent and multifaceted mechanism of action against clinically relevant Gram-positive pathogens. Its ability to inhibit cell wall synthesis and disrupt membrane integrity makes it a valuable lead compound for the development of new therapies to address the challenge of antimicrobial resistance. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working with this important antibacterial agent.

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References

- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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